REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].O>C(O)(=O)C>[CH3:6][C:5]([NH:12][C:11]1[CH:13]=[CH:14][CH:15]=[C:9]([F:8])[CH:10]=1)=[O:7]
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
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Details
|
The resulting stirred mixture
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
|
Type
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TEMPERATURE
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Details
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under reflux for 20 minutes
|
Duration
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20 min
|
Type
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EXTRACTION
|
Details
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the product is extracted into ether (×2)
|
Type
|
WASH
|
Details
|
the combined ethereal extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from aqueous acetic acid
|
Type
|
CUSTOM
|
Details
|
to yield colourless crystals with a yield of 28.90 g (70%)
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |